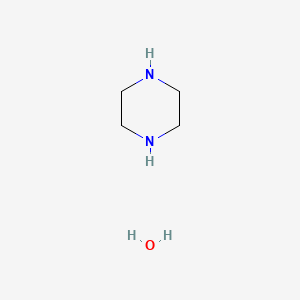

Piperazine hydrate

Description

Structure

3D Structure of Parent

Propriétés

Numéro CAS |

16832-43-2 |

|---|---|

Formule moléculaire |

C4H12N2O |

Poids moléculaire |

104.15 g/mol |

Nom IUPAC |

piperazine;hydrate |

InChI |

InChI=1S/C4H10N2.H2O/c1-2-6-4-3-5-1;/h5-6H,1-4H2;1H2 |

Clé InChI |

JRRBJSPQEVZLPI-UHFFFAOYSA-N |

SMILES |

C1CNCCN1.O |

SMILES canonique |

C1CNCCN1.O |

Autres numéros CAS |

16832-43-2 |

Numéros CAS associés |

110-85-0 (Parent) |

Synonymes |

1,4 Diazacyclohexane 1,4 Piperazine 1,4-Diazacyclohexane 1,4-piperazine piperazine piperazine diacetate piperazine dihydrochloride piperazine hexahydrate piperazine hydrate piperazine hydrobromide piperazine hydrochloride piperazine monohydrochloride piperazine phosphate piperazine phosphate (1:1) Piperazine Phosphate Anhydrous piperazine salt piperazine sulfate Piperazine Tartrate piperazine tartrate (1:1), (R-(R*,R*))-isomer piperazine tartrate, (R-(R*,R*))-isomer piperazinium oleate Pripsen |

Origine du produit |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Synthesis and Characterization of Piperazine (B1678402) Hydrate (B1144303)

Abstract

Piperazine and its hydrated form are crucial building blocks in the pharmaceutical industry, serving as key intermediates in the synthesis of a wide array of active pharmaceutical ingredients (APIs), including anthelmintics and antipsychotics.[1][2] This technical guide provides a comprehensive overview of the primary synthetic routes to piperazine and its subsequent hydration, along with detailed protocols for its characterization. The document covers common industrial and laboratory-scale synthesis methodologies, including the Dow process involving ethyleneamines and the cyclization of diethanolamine (B148213) derivatives.[3][4][5] Furthermore, it details essential characterization techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and thermal analysis (TGA/DSC). All quantitative data is presented in structured tables for clarity, and key experimental workflows are visualized using Graphviz diagrams to facilitate understanding for researchers and drug development professionals.

Synthesis of Piperazine and its Hydration

The industrial production of piperazine is often integrated with the manufacturing of other ethyleneamines. The anhydrous form is typically produced first and can then be hydrated. Piperazine is commonly available as piperazine hexahydrate, which is a deliquescent solid that melts around 44°C.[3][6]

Common Synthetic Routes for Piperazine

1.1.1 From Ethyleneamines (Dow Process)

A primary industrial method for producing piperazine is through the ammoniation of 1,2-dichloroethane (B1671644) or the reaction of ethanolamine.[3] These processes yield a mixture of ethyleneamines, including ethylenediamine (B42938) (EDA), diethylenetriamine (B155796) (DETA), and piperazine as a side product.[3][7] The reaction is typically carried out at high temperatures and pressures over a catalyst.

-

Reaction Pathway: The synthesis involves a series of intermolecular condensation and cyclization reactions. For instance, two molecules of ethylenediamine can cyclize to form piperazine.[7] The conditions can be optimized to favor the formation of piperazine, though a mixture of products is common.[5]

1.1.2 From Diethanolamine

Another significant route involves the cyclization of diethanolamine. This process typically requires converting the hydroxyl groups into better leaving groups, such as halides, followed by cyclization with an amine source.[2][4] A related method involves the direct cyclization of aminoethylethanolamine in the presence of a phosphorus-containing catalyst at atmospheric pressure.[8]

Formation of Piperazine Hydrate

Piperazine readily absorbs water from the atmosphere to form this compound, most commonly piperazine hexahydrate (C₄H₁₀N₂·6H₂O).[3][9] In a laboratory or industrial setting, this compound is typically prepared by dissolving anhydrous piperazine in water and allowing it to crystallize. The strong hygroscopic nature of piperazine means that prolonged exposure to air will naturally lead to the formation of the hexahydrate.[9]

General Laboratory Synthesis Protocol

The following protocol describes a generalized method for the synthesis of a monosubstituted piperazine derivative starting from piperazine hexahydrate, which illustrates the handling and reactivity of the compound. This method utilizes the protonation of one nitrogen atom to prevent disubstitution.[10][11]

Protocol: Synthesis of 1-Benzylpiperazine (B3395278) from Piperazine Hexahydrate [12]

-

Preparation of Piperazine Monohydrochloride: In a 250-mL flask, dissolve 24.3 g (0.125 mole) of piperazine hexahydrate in 50 mL of absolute ethanol (B145695). Warm the solution to 65°C.

-

Add 22.1 g (0.125 mole) of piperazine dihydrochloride (B599025) monohydrate to the solution and swirl until dissolved. This creates a solution containing the reactive piperazine-1-ium cation.[10]

-

Reaction: While maintaining the temperature at 65°C, add 15.8 g (0.125 mole) of benzyl (B1604629) chloride dropwise over 5 minutes with vigorous stirring.

-

Continue stirring the mixture at 65°C for an additional 25 minutes.

-

Isolation of Byproduct: Cool the reaction mixture in an ice bath for 30 minutes to precipitate unreacted piperazine dihydrochloride monohydrate. Collect the crystals by suction filtration and wash with ice-cold absolute ethanol.

-

Isolation of Product: To the combined filtrate, add 25 mL of absolute ethanol saturated with dry hydrogen chloride at 0°C. Cool the solution in an ice bath for 15 minutes to precipitate 1-benzylpiperazine dihydrochloride.

-

Collect the product by suction filtration, wash with dry benzene, and dry.

-

Free Base Formation: Dissolve the dihydrochloride salt in water, make the solution alkaline (pH > 12) with 5N sodium hydroxide, and extract the free base with chloroform.

-

Dry the combined organic extracts over anhydrous sodium sulfate, remove the solvent, and distill the resulting oil under reduced pressure to obtain pure 1-benzylpiperazine.

Caption: Workflow for the synthesis of piperazine and its subsequent hydration.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and crystalline form of the synthesized this compound. The following sections detail the primary analytical techniques employed for this purpose.

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, angles, and the crystal packing arrangement.

-

Structural Information: Piperazine hexahydrate crystallizes in the monoclinic space group P2₁/n.[6][13] The structure consists of puckered layers of hydrogen-bonded water molecules forming edge-sharing pentagons. These water layers are linked into a three-dimensional framework through hydrogen bonds with the nitrogen atoms of the piperazine molecules.[6] The piperazine molecule itself adopts a chair conformation.[3]

-

Experimental Protocol (General):

-

Grow suitable single crystals by slow evaporation of an aqueous solution of piperazine.

-

Mount a crystal on a goniometer head.

-

Collect diffraction data at a controlled temperature (e.g., 150 K) using a diffractometer with Mo Kα radiation.[9]

-

Process the collected data, apply absorption corrections, and solve the structure using direct methods or Patterson synthesis.

-

Refine the structural model against the diffraction data.

-

Table 1: Crystallographic Data for Piperazine Hexahydrate

| Parameter | Value | Reference |

|---|---|---|

| Formula | C₄H₁₀N₂·6H₂O | [6][13] |

| Molecular Weight | 194.24 g/mol | [13] |

| Crystal System | Monoclinic | [6][13] |

| Space Group | P2₁/n | [6][13] |

| a | 6.309 Å | [13] |

| b | 6.323 Å | [13] |

| c | 14.912 Å | [13] |

| β | 94.96° | [13] |

| Z (molecules/cell) | 2 | [13] |

| Melting Point | 44 °C |[3][6] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure of the piperazine ring.

-

¹H NMR: In D₂O, this compound typically shows a single sharp peak for the eight methylene (B1212753) protons (CH₂), as rapid conformational exchange and proton exchange with the solvent average the signals.[14] In a non-protic solvent like CDCl₃, the spectrum may be more complex, potentially showing separate signals for axial and equatorial protons, along with a broad peak for the N-H protons.[14]

-

Experimental Protocol (General):

-

Dissolve a small amount of this compound (e.g., 5-10 mg) in a suitable deuterated solvent (e.g., 0.5 mL of D₂O or CDCl₃).

-

Transfer the solution to an NMR tube.

-

Acquire the ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 MHz or higher).

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Table 2: ¹H NMR Data for Piperazine

| Solvent | Proton | Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| D₂O | -CH₂- | ~2.75 | [14] |

| CDCl₃ | -CH₂- | ~2.84 | [14] |

| CDCl₃ | -NH- | ~1.66 |[14] |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule and to study hydrogen bonding.

-

Spectral Features: The FTIR spectrum of piperazine shows characteristic absorption bands for N-H stretching, C-H stretching, and N-H bending vibrations. The presence of water of hydration in this compound will introduce a broad O-H stretching band, typically in the range of 3200-3500 cm⁻¹. A comparison of the spectra of anhydrous piperazine and this compound can confirm the presence of water molecules.[15][16][17]

-

Experimental Protocol (General):

-

Prepare the sample, typically as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Place the sample in the FTIR spectrometer.

-

Record the spectrum, usually over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption peaks.

-

Table 3: Key FTIR Absorption Bands for Piperazine

| Vibration | Wavenumber (cm⁻¹) | Intensity | Reference |

|---|---|---|---|

| N-H Stretching | 3200-3400 | Medium-Strong | [15] |

| C-H Stretching | 2800-3000 | Medium | [15] |

| N-H Bending | ~1556, 1510, 1490 | Strong | [15] |

| C-N Stretching | ~1186, 1120, 1049 | Medium-Strong |[15] |

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability and phase transitions of this compound, such as dehydration and melting.[18][19]

-

Expected Transitions:

-

DSC: A DSC thermogram of piperazine hexahydrate will show an endothermic event corresponding to its melting point at approximately 44°C.[6] Depending on the heating rate, this may be preceded or accompanied by dehydration events.

-

TGA: A TGA curve will show a significant weight loss corresponding to the loss of the six water molecules of hydration. This dehydration will occur at temperatures leading up to and beyond the melting point. The thermal degradation of the piperazine molecule itself occurs at much higher temperatures.[20]

-

-

Experimental Protocol (General): [21]

-

Accurately weigh a small sample (e.g., 5-10 mg) into a DSC or TGA pan. For DSC of a hydrate, a hermetically sealed pan is often used to prevent water evaporation before the phase transition of interest.[18]

-

Place the sample pan and a reference pan into the instrument.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

Record the heat flow (DSC) or weight loss (TGA) as a function of temperature.

-

References

- 1. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Piperazine - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.aip.org [pubs.aip.org]

- 7. benchchem.com [benchchem.com]

- 8. US3112317A - Preparation of piperazine and this compound - Google Patents [patents.google.com]

- 9. journals.iucr.org [journals.iucr.org]

- 10. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. pubs.aip.org [pubs.aip.org]

- 14. PIPERAZINE HEXAHYDRATE(142-63-2) 1H NMR [m.chemicalbook.com]

- 15. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. tainstruments.com [tainstruments.com]

- 19. azom.com [azom.com]

- 20. researchgate.net [researchgate.net]

- 21. Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC – Oriental Journal of Chemistry [orientjchem.org]

physical and chemical properties of piperazine hydrate

An In-depth Technical Guide on the Physical and Chemical Properties of Piperazine (B1678402) Hydrate (B1144303)

Introduction

Piperazine and its hydrated form are versatile organic compounds with a six-membered ring containing two nitrogen atoms at opposite positions.[1][2][3] Piperazine hydrate, specifically piperazine hexahydrate, is a common industrial form of piperazine.[1] This technical guide provides a comprehensive overview of the , intended for researchers, scientists, and drug development professionals. The information is presented with a focus on quantitative data, experimental methodologies, and key chemical characteristics.

Physical Properties

This compound is a colorless, deliquescent crystalline solid.[4] It is known to be hygroscopic, readily absorbing moisture from the atmosphere to form hydrates.[5][6] Anhydrous piperazine is particularly deliquescent and can absorb enough moisture to dissolve and form a liquid solution.[5]

Table 1: Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₄H₁₀N₂·6H₂O | [1][7] |

| Molecular Weight | 194.23 g/mol | [7][8][9][10] |

| Appearance | White or colorless, deliquescent, adhering crystals | [4][8] |

| Melting Point | 42-44 °C | [8][11] |

| Boiling Point | 125-156 °C | [1][8][11] |

| Density | ~1.071 - 1.29 g/cm³ (rough estimate) | [8][11][12] |

| Vapor Pressure | 0.8 mm Hg (at 20 °C) | [8][11] |

| Flash Point | 87 °C (190 °F) | [8][10] |

| Crystal System | Monoclinic, pseudo-tetragonal | [12][13][14] |

Chemical Properties

Piperazine is a basic compound due to the presence of two secondary amine groups.[1] Its aqueous solution is weakly alkaline.[8]

Table 2: Chemical Properties of this compound

| Property | Value | Source(s) |

| pKa₁ | 5.35 (at 25 °C) | [1][15] |

| pKa₂ | 9.73 (at 25 °C) | [1][15] |

| pH | 10.8–11.8 (10% aqueous solution) | [1][6][16] |

| Solubility | ||

| in Water | Freely soluble | [1][4][10][17] |

| in Ethanol | Freely soluble/Soluble | [4][10][17] |

| in Diethyl Ether | Poorly soluble/Insoluble | [1][8][18] |

| in Ethylene Glycol | Freely soluble | [1] |

| in Chloroform | Very soluble | [2][18] |

| Hygroscopicity | Highly hygroscopic and deliquescent | [5][6][9] |

Experimental Protocols

Crystal Structure Determination by X-ray Diffraction

The crystal structure of piperazine hexahydrate has been determined using single-crystal X-ray diffraction.

-

Methodology:

-

Crystal Growth: Crystals of piperazine hexahydrate are grown, often by cooling an aqueous solution. The crystals are noted to be strongly deliquescent.[12]

-

Data Collection: X-ray counter data is obtained at room temperature.[12][13][14]

-

Structure Solution and Refinement: The structure is solved and refined to determine the space group, cell dimensions, and atomic positions. For piperazine hexahydrate, the space group is P2₁/n.[12][13][14]

-

-

Key Findings: The crystal structure reveals a three-dimensional framework where hydrogen-bonded water molecules form puckered layers of edge-sharing pentagons.[12][13][14] These layers are joined by hydrogen bonds to the nitrogen atoms of the piperazine molecules.[12][13][14] The piperazine molecule adopts a chair conformation with the N-H groups in equatorial positions.[1]

pKa Determination by Potentiometric Titration

The dissociation constants (pKa values) of piperazine are determined using potentiometric titration.

-

Methodology:

-

Preparation of Solution: A solution of piperazine of known concentration is prepared in deionized water.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) at a constant temperature.

-

pH Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

-

Data Analysis: The pKa values are calculated from the titration curve (pH vs. volume of titrant). The two pKa values correspond to the two protonation steps of the diamine.

-

-

Workflow Diagram:

Caption: Workflow for pKa determination of piperazine via potentiometric titration.

Synthesis and Chemical Reactivity

Synthesis

Piperazine is typically synthesized industrially as a byproduct of ethylenediamine (B42938) production.[1]

-

Primary Methods:

-

Ammoniation of 1,2-dichloroethane: This reaction with ammonia (B1221849) under heat and pressure produces a mixture of ethylenediamine, diethylenetriamine, and piperazine.[1][19]

-

Ammoniation of ethanolamine (B43304): Heating ethanolamine in the presence of ammonia is another common route.[1][3][6]

-

Reduction of Pyrazine (B50134): Piperazine can also be synthesized by the reduction of pyrazine with sodium in ethanol.[1]

-

Caption: Industrial synthesis pathways for piperazine.

Chemical Reactivity

-

Basicity: As a typical secondary amine, piperazine is basic.[1] It readily reacts with acids to form salts.[3] Piperazine citrate (B86180) and piperazine adipate (B1204190) are common anthelmintic drugs formed from these reactions.[1]

-

Reaction with Carbon Dioxide: Piperazine readily absorbs carbon dioxide from the air.[1][5] This reaction forms a series of carbamates in equilibrium.[1] This property is relevant for its use in carbon capture technologies.

Caption: Equilibrium reactions of piperazine with carbon dioxide.

-

N-Alkylation and N-Acylation: The nitrogen atoms in the piperazine ring can undergo typical amine reactions like N-alkylation and N-acylation.[3] These reactions are fundamental to its use as a versatile intermediate in the synthesis of a wide range of pharmaceuticals, including antipsychotics and antihistamines.[3]

Stability, Handling, and Storage

-

Stability: this compound is stable under normal conditions.[9][20] However, it is sensitive to light and air.[9][21]

-

Hygroscopicity: Due to its highly hygroscopic nature, this compound must be protected from moisture.[5][9][22] Exposure to atmospheric moisture will lead to the absorption of water, which can alter its physical properties, such as depressing the melting point.[5]

-

Handling:

-

Storage:

Conclusion

This compound is a compound with well-defined physical and chemical properties that make it highly valuable in pharmaceutical and industrial applications. Its basicity, reactivity of the amine groups, and specific solubility profile are key to its utility as a chemical intermediate. A thorough understanding of its hygroscopic nature and proper handling procedures is critical for maintaining its integrity and ensuring safety in a research and development setting.

References

- 1. Piperazine - Wikipedia [en.wikipedia.org]

- 2. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. amphray.com [amphray.com]

- 5. benchchem.com [benchchem.com]

- 6. Piperazine compounds [m.chemicalbook.com]

- 7. Piperazine, hexahydrate | C4H22N2O6 | CID 120181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chembk.com [chembk.com]

- 9. fishersci.co.uk [fishersci.co.uk]

- 10. Piperazine hexahydrate, 98% | Fisher Scientific [fishersci.ca]

- 11. 142-63-2 CAS MSDS (PIPERAZINE HEXAHYDRATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 12. pubs.aip.org [pubs.aip.org]

- 13. pubs.aip.org [pubs.aip.org]

- 14. Structure of Piperazine Hexahydrate | CoLab [colab.ws]

- 15. uregina.ca [uregina.ca]

- 16. cdn.chemservice.com [cdn.chemservice.com]

- 17. solubilityofthings.com [solubilityofthings.com]

- 18. researchgate.net [researchgate.net]

- 19. Piperazine [sitem.herts.ac.uk]

- 20. lobachemie.com [lobachemie.com]

- 21. Piperazine | 110-85-0 [chemicalbook.com]

- 22. cdhfinechemical.com [cdhfinechemical.com]

- 23. echemi.com [echemi.com]

- 24. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide to the Crystal Structure of Piperazine Hydrate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview of the crystal structure of piperazine (B1678402) hydrate (B1144303), focusing on piperazine hexahydrate, the most comprehensively studied form. It includes crystallographic data, a description of the molecular and supramolecular arrangement, and the experimental protocols used for its determination.

Introduction

Piperazine (C₄H₁₀N₂) is a heterocyclic amine with significant applications in the pharmaceutical industry, most notably as an anthelmintic agent for treating parasitic worm infections.[1] The compound readily absorbs water to form hydrates, with piperazine hexahydrate (C₄H₁₀N₂·6H₂O) being a stable and commonly available form.[2][3] Understanding the three-dimensional crystal structure of this hydrate is crucial for drug development, as it governs key physicochemical properties such as solubility, stability, and bioavailability. This document synthesizes the structural data obtained primarily through single-crystal X-ray diffraction.

Crystallographic Data of Piperazine Hexahydrate

The crystal structure of piperazine hexahydrate has been determined at room temperature. The compound crystallizes in the monoclinic system, which is characterized by three unequal axes with one oblique angle.[2] The detailed crystallographic data are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement Details for Piperazine Hexahydrate.

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₄H₁₀N₂·6H₂O | [3] |

| Formula Weight | 194.23 g/mol | [4][5] |

| Crystal System | Monoclinic | [2] |

| Space Group | P2₁/n | [2] |

| a (Å) | 6.309(2) | [2] |

| b (Å) | 6.323(2) | [2] |

| c (Å) | 14.912(5) | [2] |

| β (°) | 94.96(4) | [2] |

| Volume (ų) | 592.1 | [2] |

| Z (formula units/cell) | 2 | [2] |

| Calculated Density (Dx) | 1.071 g/cm³ | [2] |

| Measured Density (Dm) | 1.096 g/cm³ | [2] |

| Melting Point | 44 °C |[2] |

Table 2: Selected Interatomic Distances and Angles for the Piperazine Molecule.

| Bond/Angle | Length (Å) / Angle (°) | Reference |

|---|---|---|

| C—C | 1.491 | [2] |

| C—N | 1.458 | [2] |

| O···O (in water layers) | 2.770 - 2.781 | [2] |

| O—O—O Angle Deviation | Up to 9.4° from tetrahedral |[2] |

Molecular and Crystal Structure Description

The crystal structure of piperazine hexahydrate is a fascinating example of a hydrogen-bonded three-dimensional framework.[2]

-

Piperazine Conformation: The piperazine molecule is centrosymmetric and adopts a stable chair conformation within the crystal lattice.[2]

-

Water Framework: The six water molecules per formula unit are not isolated. Instead, they form puckered layers composed of edge-sharing pentagons. This pentagonal arrangement is a notable feature, relating the structure to those of clathrate hydrates.[2]

-

Hydrogen Bonding Network: The structure is held together by an extensive network of hydrogen bonds. The water layers are joined into a three-dimensional framework through hydrogen bonds to the nitrogen atoms of the piperazine molecules. The piperazine molecules effectively act as bridges, linking adjacent water layers. Within the water layers, the hydrogen atoms are disordered, while they are ordered in the hydrogen bonds between the water oxygen and piperazine nitrogen atoms.[2]

The logical relationship between the components of the crystal structure is illustrated below.

References

An In-depth Technical Guide to the Mechanism of Action of Piperazine in CO2 Capture

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Piperazine (B1678402) (PZ) has emerged as a superior solvent for post-combustion CO2 capture, demonstrating significant advantages over the benchmark monoethanolamine (MEA). Its high reaction rate, exceptional thermal and oxidative stability, and lower regeneration energy position it as a key technology in mitigating greenhouse gas emissions. This technical guide provides a comprehensive overview of the mechanism of action of piperazine in CO2 capture, with a focus on its aqueous phase chemistry. The role of piperazine hydrate, detailed experimental protocols for mechanism elucidation, and a compilation of key performance data are presented to serve as a valuable resource for researchers in the field.

The Core Mechanism: Chemical Reactions in Aqueous Piperazine

The capture of CO2 by aqueous piperazine is a complex process involving a series of reversible chemical reactions. Unlike simple physical absorption, piperazine, a cyclic diamine, reacts chemically with CO2, leading to a high absorption capacity and selectivity.

The primary mechanism involves the formation of a zwitterionic intermediate, which is then deprotonated by a base (another piperazine molecule or water) to form piperazine carbamate (B1207046) (PZCOO⁻) and protonated piperazine (PZH⁺)[1]. Due to its two amine groups, piperazine can further react with CO2 to form piperazine dicarbamate (COO⁻PZCOO⁻) and other protonated species, particularly at higher CO2 loadings[2].

The key reactions in the aqueous piperazine-CO2 system can be summarized as follows:

-

Zwitterion Formation: PZ + CO₂ ⇌ PZ⁺COO⁻

-

Carbamate Formation (Deprotonation): PZ⁺COO⁻ + B ⇌ PZCOO⁻ + BH⁺ (where B is a base, e.g., PZ, H₂O)

-

Overall Carbamate Formation: 2PZ + CO₂ ⇌ PZCOO⁻ + PZH⁺

-

Dicarbamate Formation: PZCOO⁻ + CO₂ ⇌ ¯COO-PZ-COO⁻

-

Bicarbonate Formation (Hydrolysis of CO2): CO₂ + H₂O ⇌ HCO₃⁻ + H⁺

The following diagram illustrates the primary reaction pathways of piperazine with CO2 in an aqueous solution.

References

An In-depth Technical Guide to the Solubility of Piperazine Hydrate in Various Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of piperazine (B1678402) hydrate (B1144303) in a range of common organic solvents. Piperazine, a cyclic diamine, is a crucial scaffold in medicinal chemistry and a key agent in various industrial applications, including CO₂ capture.[1] Its solubility is a critical parameter for process design, formulation development, and purification. Piperazine is commonly available as piperazine hexahydrate (C₄H₁₀N₂·6H₂O), and its solubility characteristics are fundamental to its practical application.[2]

Quantitative and Qualitative Solubility Data

The solubility of piperazine hydrate varies significantly depending on the solvent's polarity, temperature, and the specific form of the piperazine (anhydrous vs. hydrate). The data below has been compiled from various technical sources. Note that many sources refer to "piperazine" without specifying the hydration state; however, given that the hexahydrate is the common commercial form, the data is presented here with that context in mind.[3]

| Solvent Class | Solvent | Formula | Solubility Description | Quantitative Value (approx.) | Citation |

| Protic Solvents | Water | H₂O | Freely Soluble | 15 g/100 mL at 20°C | [3][4] |

| Methanol | CH₃OH | Readily Soluble | - | [4][5] | |

| Ethanol (95%) | C₂H₅OH | Soluble / Freely Soluble | ~50 g/100 mL (1g in 2 mL) | [3][4] | |

| Ethylene Glycol | C₂H₆O₂ | Freely Soluble | - | ||

| Glycerol | C₃H₈O₃ | Freely Soluble | - | ||

| Aprotic Polar Solvents | Chloroform | CHCl₃ | Very Soluble | - | [3][4] |

| Aprotic Nonpolar Solvents | Diethyl Ether | (C₂H₅)₂O | Poorly Soluble / Insoluble | - | [2][6] |

| Benzene | C₆H₆ | Slightly Soluble | - | [4] | |

| Heptane | C₇H₁₆ | Slightly Soluble | - | [4] |

Note: The solubility of piperazine generally increases with temperature.[5]

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount for reliable process development. Several methods are employed, with the choice depending on the required precision, the properties of the solute-solvent system, and available equipment.

The polythermal method is effective for determining temperature-dependent solubility. It involves visually identifying the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.[7]

Apparatus:

-

Jacketed glass reactor or sealed test tube with controlled temperature bath (e.g., oil bath).

-

Calibrated temperature probe (accuracy ±0.1 K).

-

Magnetic stirrer and stir bar.

-

Analytical balance.

Procedure:

-

Preparation: Accurately weigh a known mass of this compound and a known mass/volume of the selected organic solvent into the reaction vessel.

-

Initial Cooling: Cool the mixture while stirring until solid crystals precipitate, creating a slurry.

-

Controlled Heating: Begin heating the slurry at a slow, constant rate (e.g., 0.1-0.5 K/min) with continuous, vigorous stirring to ensure thermal equilibrium.

-

Dissolution Point Determination: Carefully observe the solution. The dissolution temperature (solubility point) is the temperature at which the last crystal disappears, rendering the solution perfectly clear.[7]

-

Data Recording: Record this temperature as the saturation temperature for the prepared concentration.

-

Iteration: Repeat the process with different solute-to-solvent ratios to construct a solubility curve over a range of temperatures.

Modern variations of this method utilize in-situ probes like Focused Beam Reflectance Measurement (FBRM) and Particle Vision Microscopy (PVM) to detect the disappearance of particles with higher precision.[1]

The shake-flask method is considered a gold standard for equilibrium solubility determination at a fixed temperature.[8]

Apparatus:

-

Thermostatic shaker bath or incubator.

-

Stoppered flasks or vials.

-

Analytical balance.

-

Filtration system (e.g., syringe filters with appropriate membrane material).

-

Analytical instrument for concentration measurement (e.g., HPLC, GC, or gravimetric analysis after solvent evaporation).

Procedure:

-

Preparation: Add an excess amount of this compound to a known volume of the solvent in a flask. The excess solid is crucial to ensure equilibrium with the saturated solution.[8]

-

Equilibration: Seal the flasks and place them in the thermostatic shaker bath set to the desired temperature. Agitate the flasks for an extended period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Maintain the temperature during this period.

-

Sampling: Carefully withdraw a sample from the clear supernatant. Immediately filter the sample using a syringe filter to remove all undissolved solids. The filter should be pre-equilibrated at the experimental temperature to prevent precipitation.

-

Quantification: Analyze the concentration of piperazine in the filtered solution using a validated analytical method. Options include:

-

HPLC/GC: Often requires derivatization as piperazine lacks a strong chromophore.

-

Gravimetric Analysis: Carefully evaporate the solvent from a known volume of the filtrate and weigh the residual this compound.

-

-

Validation: The pH of the saturated solution should be measured, and the residual solid should be analyzed (e.g., by DSC or XRD) to confirm that no phase transformation or solvate formation has occurred during the experiment.[8]

Visualizations: Workflows and Logical Relationships

Diagrams created using Graphviz help to visualize complex processes and relationships, adhering to strict design specifications for clarity and contrast.

The following diagram illustrates the general workflow for determining the solubility of this compound using the Polythermal Method.

Caption: Workflow for the Polythermal Method of solubility determination.

Piperazine is commercially synthesized via several routes. The diagram below shows a common pathway involving the ammoniation of ethanolamine, which highlights the relationship between key reactants and products.[2][6]

References

- 1. sintef.no [sintef.no]

- 2. Piperazine - Wikipedia [en.wikipedia.org]

- 3. Piperazine [drugfuture.com]

- 4. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Piperazine compounds [m.chemicalbook.com]

- 7. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 8. dissolutiontech.com [dissolutiontech.com]

An In-depth Technical Guide to the Thermal Decomposition and Stability of Piperazine Hydrate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Piperazine (B1678402) (C₄H₁₀N₂) is a cyclic secondary amine with significant applications in the pharmaceutical industry as an anthelmintic agent and as a core scaffold in the synthesis of numerous active pharmaceutical ingredients (APIs).[1][2][3] It is also a key solvent in post-combustion carbon dioxide capture processes.[4][5] Piperazine is commonly available as piperazine hexahydrate (PZ·6H₂O), a form where the piperazine molecule is complexed with six water molecules.[2][6] Understanding the thermal stability and decomposition pathways of piperazine hydrate (B1144303) is critical for defining storage conditions, ensuring drug product stability, guiding formulation development, and predicting its behavior under industrial process conditions.

This technical guide provides a comprehensive overview of the thermal decomposition and stability of piperazine hydrate, summarizing quantitative data, detailing experimental protocols for its analysis, and visualizing key processes and relationships.

Physicochemical and Stability Profile

This compound is a white, crystalline solid that is deliquescent and readily absorbs moisture and carbon dioxide from the atmosphere.[2][7] Its stability is influenced by several environmental factors, including temperature, light, and humidity. It is generally stable under normal temperatures and pressures but is incompatible with strong oxidizing agents, strong acids, and acid chlorides.[7][8]

Table 1: General Physicochemical and Stability Properties of Piperazine and its Hydrate

| Property | Value / Observation | Source(s) |

| Molecular Formula | C₄H₁₀N₂·6H₂O (Hexahydrate) | [2][6] |

| Molecular Weight | 194.23 g/mol (Hexahydrate) | [7] |

| Appearance | White, deliquescent, crystalline solid | [1][2] |

| Melting Point | 44 °C (Hexahydrate) | [2] |

| Boiling Point | 125–130 °C (Hexahydrate) | [2] |

| pH (10% aq. solution) | 10.8–11.8 | [2] |

| Stability | Stable under normal conditions; hygroscopic and light-sensitive.[7] | [7][8] |

| Incompatibilities | Strong oxidizing agents, strong acids, acid chlorides, moisture.[8][9] | [8][9] |

Thermal Decomposition Pathway and Kinetics

The thermal decomposition of this compound is a multi-step process. Initially, upon heating, the hydrate undergoes dehydration, losing its water of crystallization. This is followed by the decomposition of the anhydrous piperazine molecule at higher temperatures.

Dehydration

The first stage of decomposition involves the endothermic release of the six water molecules. This process typically begins above its melting point of 44 °C and can occur in several stages, as is common for polyhydrated compounds.[2][10]

Piperazine Degradation

Following dehydration, the anhydrous piperazine begins to decompose. Studies conducted on aqueous piperazine at elevated temperatures (135-175 °C) for CO₂ capture applications provide significant insight into this process. The degradation is believed to be initiated by a nucleophilic attack of a piperazine molecule on a protonated piperazine molecule, leading to ring-opening.[4][5] The reaction generally follows first-order kinetics with respect to the piperazine concentration.[4]

When heated to decomposition, piperazine emits toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[1][8] In aqueous solutions under thermal stress, a variety of degradation products are formed.

Table 2: Key Thermal Decomposition Products of Piperazine

| Decomposition Product | Chemical Formula | Notes | Source(s) |

| N-formylpiperazine | C₅H₁₀N₂O | One of the most abundant degradation products found. | [4][5] |

| Ammonium | NH₄⁺ | A common product from the breakdown of the amine groups. | [4][5] |

| N-(2-aminoethyl)piperazine (AEP) | C₆H₁₅N₃ | Formed via ring-opening and subsequent reactions. | [4][5] |

| Nitrogen Oxides (NOx) | NOx | Toxic fumes emitted during high-temperature decomposition. | [1][8] |

| Carbon Monoxide | CO | Product of incomplete combustion/decomposition. | [8] |

| Carbon Dioxide | CO₂ | Product of complete combustion/decomposition. | [8] |

Decomposition Kinetics

The kinetics of piperazine's thermal degradation have been studied in aqueous solutions. Key quantitative data are summarized below.

Table 3: Kinetic Parameters for Aqueous Piperazine Thermal Degradation

| Parameter | Value | Conditions | Source(s) |

| Reaction Order | First-order in Piperazine | 135 to 175 °C | [4] |

| Activation Energy (Ea) | 183.5 kJ/mol | 135 to 175 °C | [4] |

| Rate Constant (k₁) | 6.12 × 10⁻⁹ s⁻¹ | 150 °C, 8 m PZ, 0.3 mol CO₂/mol alkalinity | [4] |

Visualizing Key Processes

// Nodes Sample [label="Sample Preparation\n(this compound)", fillcolor="#FBBC05", fontcolor="#202124"]; Instrument [label="Simultaneous TGA/DSC Instrument", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TGA [label="TGA Analysis\n(Mass vs. Temp)", fillcolor="#FFFFFF", fontcolor="#202124"]; DSC [label="DSC Analysis\n(Heat Flow vs. Temp)", fillcolor="#FFFFFF", fontcolor="#202124"]; TGA_Data [label="TGA Curve\n(Thermogram)", shape=document, fillcolor="#F1F3F4", fontcolor="#202124"]; DSC_Data [label="DSC Curve\n(Thermogram)", shape=document, fillcolor="#F1F3F4", fontcolor="#202124"]; Interpretation [label="Data Interpretation & Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Results [label="Key Parameters:\n• Dehydration Temp.\n• Decomposition Temp.\n• Mass Loss (%)\n• Enthalpy Changes (ΔH)", shape=note, align=left, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Sample -> Instrument [color="#5F6368"]; Instrument -> TGA [color="#5F6368"]; Instrument -> DSC [color="#5F6368"]; TGA -> TGA_Data [color="#5F6368"]; DSC -> DSC_Data [color="#5F6368"]; TGA_Data -> Interpretation [color="#5F6368"]; DSC_Data -> Interpretation [color="#5F6368"]; Interpretation -> Results [color="#5F6368"]; } Caption: Experimental workflow for thermal analysis.

Experimental Protocols

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential techniques for characterizing the thermal properties of this compound.[11][12]

Protocol: Thermogravimetric Analysis (TGA)

This method measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[12][13] It is used to determine dehydration temperatures, residual solvent content, and thermal stability.

-

Objective: To quantify mass loss associated with dehydration and decomposition.

-

Instrumentation: A calibrated Thermogravimetric Analyzer.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound into a standard TGA pan (e.g., aluminum or platinum).

-

Record the initial mass precisely. Due to the hygroscopic nature of the sample, minimize exposure to ambient air during preparation.

-

-

Experimental Conditions:

-

Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min to provide an inert atmosphere.

-

Temperature Program:

-

Equilibrate at 25 °C for 5 minutes.

-

Ramp the temperature from 25 °C to 300 °C at a constant heating rate of 10 °C/min.[11]

-

-

-

Data Analysis:

-

Plot mass (%) versus temperature (°C) to generate the TGA thermogram.

-

Identify and quantify the mass loss for each step. The first significant mass loss corresponds to the loss of water of hydration.

-

Calculate the theoretical mass loss for the hexahydrate (approx. 55.6%) and compare it with the experimental value.

-

The onset temperature of subsequent mass loss steps indicates the beginning of the decomposition of anhydrous piperazine.

-

Protocol: Differential Scanning Calorimetry (DSC)

This method measures the difference in heat flow between a sample and a reference as a function of temperature.[10] It is used to identify thermal events like melting, dehydration (endothermic peaks), and decomposition.

-

Objective: To determine the temperatures and enthalpy changes of thermal events.

-

Instrumentation: A calibrated Differential Scanning Calorimeter.

-

Sample Preparation:

-

Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan.

-

Sealing the pan is crucial to prevent the loss of volatile water before the dehydration event is measured.[14]

-

Prepare an empty, sealed aluminum pan as the reference.

-

-

Experimental Conditions:

-

Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 25 °C.

-

Ramp the temperature from 25 °C to 300 °C at a heating rate of 10 °C/min.

-

-

-

Data Analysis:

-

Plot heat flow (mW) versus temperature (°C) to generate the DSC thermogram.

-

Identify endothermic peaks. The first peak will correspond to the melting of the hydrate, followed by one or more peaks corresponding to the dehydration process.

-

Integrate the area under the dehydration peak(s) to determine the enthalpy of dehydration (ΔH).

-

Exothermic events at higher temperatures may indicate decomposition.

-

Storage and Handling Recommendations

Based on its chemical properties and stability profile, the following storage and handling procedures are recommended for this compound:

-

Storage Conditions: Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[15] The storage area should be protected from light and moisture to prevent degradation and deliquescence.[7][9]

-

Incompatible Materials: Keep away from heat, ignition sources, strong acids, and oxidizing agents to prevent hazardous reactions.[8][15]

-

Handling: Use in a well-ventilated area. Avoid all personal contact, including inhalation of dust.[15] Wear appropriate personal protective equipment (PPE), including gloves and eye/face protection. Wash hands thoroughly after handling.[8]

Conclusion

This compound exhibits a well-defined, multi-stage thermal decomposition profile, beginning with dehydration at temperatures above its melting point, followed by the degradation of the piperazine ring at higher temperatures. Its stability is critically dependent on environmental conditions, particularly temperature, moisture, and light. For researchers, scientists, and drug development professionals, a thorough understanding of these characteristics, quantifiable through standard thermal analysis techniques like TGA and DSC, is essential for ensuring the quality, safety, and efficacy of products and processes involving this compound.

References

- 1. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Piperazine - Wikipedia [en.wikipedia.org]

- 3. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 4. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 5. researchgate.net [researchgate.net]

- 6. sites.utexas.edu [sites.utexas.edu]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. lobachemie.com [lobachemie.com]

- 10. thermalsupport.com [thermalsupport.com]

- 11. researchgate.net [researchgate.net]

- 12. improvedpharma.com [improvedpharma.com]

- 13. veeprho.com [veeprho.com]

- 14. tainstruments.com [tainstruments.com]

- 15. datasheets.scbt.com [datasheets.scbt.com]

Spectroscopic Characterization of Piperazine Hydrate: An In-Depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic analysis of piperazine (B1678402) hydrate (B1144303), a compound of significant interest in the pharmaceutical and chemical industries. The focus is on three core analytical techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the spectroscopic properties of piperazine hydrate for identification, characterization, and quality control purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound in solution. Both ¹H and ¹³C NMR provide valuable information about the chemical environment of the hydrogen and carbon atoms within the piperazine ring.

Quantitative NMR Data

The following tables summarize the chemical shifts (δ) for this compound in different deuterated solvents. The simple, symmetric structure of the piperazine ring leads to a correspondingly simple NMR spectrum.

Table 1: ¹H NMR Chemical Shift Data for Piperazine

| Solvent | Chemical Shift (ppm) | Multiplicity | Assignment |

| D₂O | 2.751 | Singlet | CH₂ |

| CDCl₃ | 2.840 | Singlet | CH₂ |

| CDCl₃ | 1.662 | Singlet | NH |

Note: The NH proton signal can be broad and its position may vary depending on concentration and temperature.

Table 2: ¹³C NMR Chemical Shift Data for Piperazine

| Solvent | Chemical Shift (ppm) | Assignment |

| DMSO-d₆ | 46.72 | CH₂ |

| DMSO-d₆ | 52.52 | CH₂ |

Note: The presence of two signals in some cases can be attributed to different conformations or interactions with the solvent. In many standard spectra, a single peak for the equivalent carbons is expected.

Experimental Protocol for NMR Spectroscopy

A general procedure for obtaining NMR spectra of this compound is as follows:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; vortexing or gentle heating may be applied if necessary.

-

-

Instrument Setup:

-

The NMR spectra can be acquired on a standard spectrometer, for instance, a 300 MHz or 400 MHz instrument.[1][2]

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer to the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Key parameters include the spectral width, acquisition time, relaxation delay, and number of scans.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to obtain singlets for each unique carbon atom. A larger number of scans is usually required due to the lower natural abundance of ¹³C.

-

Reference the spectrum to the residual solvent peak or an internal standard such as tetramethylsilane (B1202638) (TMS).

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum to obtain a pure absorption lineshape.

-

Perform baseline correction.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Assign the peaks based on their chemical shifts and multiplicities.

-

Vibrational Spectroscopy: IR and Raman

Infrared and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in this compound. These techniques are particularly useful for identifying the N-H, C-H, C-N, and C-C bonds within the molecule.

Quantitative Vibrational Spectroscopy Data

The following table summarizes the key vibrational frequencies observed in the IR and Raman spectra of piperazine.

Table 3: IR and Raman Spectral Assignments for Piperazine

| Vibrational Mode | FTIR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| N-H Symmetric Stretching | 3207 | 3223 |

| C-H Stretching | 3087, 2987, 2914, 2853, 2750 | 2918, 2833, 2771 |

| CNH Asymmetric Deformation | 1556, 1510, 1490 | - |

| CNH Symmetric Deformation | 1475 | 1448 |

| C-N Stretching | - | 1186, 1120, 1049 |

| C-C Stretching | - | 1061 |

| CCN Deformation | 669, 612, 601, 565 | - |

Note: The presence of water of hydration in this compound will result in additional broad absorption bands in the IR spectrum, typically in the region of 3400-3200 cm⁻¹ (O-H stretching) and around 1640 cm⁻¹ (H-O-H bending).

Experimental Protocol for IR Spectroscopy

A common method for obtaining the IR spectrum of a solid sample like this compound is the KBr pellet technique.[3][4]

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.

-

The mixture should be a fine, homogeneous powder.

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Instrument Setup:

-

The FTIR spectrum can be recorded using a standard FTIR spectrophotometer, such as a Bruker IFS 66V.[3]

-

Place the KBr pellet in the sample holder of the spectrometer.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.[5]

-

Signal averaging of multiple scans can be used to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks with their corresponding wavenumbers.

-

Assign the observed absorption bands to the specific vibrational modes of the molecule.

-

Experimental Protocol for Raman Spectroscopy

Raman spectra of this compound can be obtained on a solid sample.

-

Sample Preparation:

-

Place a small amount of the solid this compound sample into a suitable container, such as a glass capillary tube or onto a microscope slide.

-

-

Instrument Setup:

-

Data Acquisition:

-

Focus the laser beam onto the sample.

-

Acquire the Raman spectrum over a desired spectral range, for instance, 3500-100 cm⁻¹.

-

Adjust the laser power and acquisition time to obtain a good quality spectrum without causing sample degradation.

-

-

Data Processing:

-

The software will process the scattered light to generate the Raman spectrum, which is a plot of intensity versus Raman shift (in cm⁻¹).

-

Identify and label the characteristic Raman bands.

-

Assign the bands to the corresponding molecular vibrations.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

Quantum Chemical Calculations for Piperazine Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of quantum chemical calculations to the study of piperazine (B1678402) hydrate (B1144303), a compound of interest in pharmaceuticals and materials science. The guide details theoretical and experimental methodologies, presents comparative data, and outlines a computational workflow for the analysis of this hydrated molecular crystal.

Introduction

Piperazine is a six-membered heterocyclic compound containing two nitrogen atoms at opposite positions. It is a crucial scaffold in many pharmaceutical agents, valued for its physicochemical properties and biological activities. In the solid state, piperazine readily absorbs atmospheric moisture to form hydrates, with piperazine hexahydrate (C₄H₁₀N₂·6H₂O) being a common and stable form.[1] The water molecules in the hydrate structure can significantly influence the stability, solubility, and bioavailability of piperazine-based active pharmaceutical ingredients (APIs).

Quantum chemical calculations offer a powerful tool to investigate the structural, spectroscopic, and thermodynamic properties of piperazine hydrate at the molecular level. By providing a detailed understanding of the intermolecular interactions, particularly the hydrogen-bonding network between piperazine and water molecules, these calculations can complement and guide experimental studies. This guide outlines the key computational and experimental protocols for a comprehensive analysis of this compound.

Molecular Structure and Energetics

The foundation of any quantum chemical study is the accurate determination of the molecular and crystal structure. For piperazine hexahydrate, this involves optimizing the geometry of the unit cell and the atomic positions within it.

Experimental Crystal Structure

Piperazine hexahydrate crystallizes in a monoclinic system with the space group P2₁/n. The crystal structure is characterized by a three-dimensional hydrogen-bonded network where puckered layers of water molecules, forming edge-sharing pentagons, are linked by hydrogen bonds to the nitrogen atoms of the piperazine molecules. The piperazine molecule itself adopts a chair conformation.

Table 1: Experimental and Calculated Structural Parameters for Piperazine Hexahydrate

| Parameter | Experimental Value | Calculated Value (Example) |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/n | P2₁/n |

| a (Å) | 6.309 | Value from optimization |

| b (Å) | 6.323 | Value from optimization |

| c (Å) | 14.912 | Value from optimization |

| β (deg) | 94.96 | Value from optimization |

| C-N bond length (Å) | 1.458 | Value from optimization |

| C-C bond length (Å) | 1.491 | Value from optimization |

| N-H···O bond length (Å) | Varies | Value from optimization |

| O-H···O bond length (Å) | Varies | Value from optimization |

Experimental data from X-ray diffraction studies.

Computational Details for Geometry Optimization

To obtain the theoretical structural parameters, a geometry optimization of the piperazine hexahydrate crystal is performed. This is typically done using Density Functional Theory (DFT) with periodic boundary conditions (PBC) to model the crystalline environment.[2][3]

Protocol for Geometry Optimization:

-

Initial Structure: The experimentally determined crystal structure of piperazine hexahydrate is used as the starting geometry.

-

Computational Method: Periodic DFT calculations are employed. A functional that accurately describes non-covalent interactions, such as those incorporating dispersion corrections (e.g., B3LYP-D3, PBE-D3), is recommended.[4]

-

Basis Set: A basis set of at least double-zeta quality with polarization functions (e.g., 6-31G(d,p) or higher) is suitable for providing a good balance between accuracy and computational cost. For higher accuracy, augmented basis sets can be used.

-

Optimization Algorithm: A quasi-Newton algorithm, such as the Broyden–Fletcher–Goldfarb–Shanno (BFGS) method, is used to relax both the atomic positions and the lattice parameters until the forces on the atoms and the stress on the unit cell are minimized.[5][6]

-

Convergence Criteria: Stringent convergence criteria for energy, forces, and displacement should be applied to ensure a true energy minimum is reached.

Interaction and Binding Energies

A key aspect of understanding hydrate stability is the quantification of the interaction energy between the piperazine molecule and the water molecules. The total binding energy of the water molecules in the crystal lattice can be calculated as follows:

Ebinding = (Epiperazine·6H₂O - Epiperazine - 6 * EH₂O) / 6

where:

-

Epiperazine·6H₂O is the total energy of the optimized piperazine hexahydrate unit cell.

-

Epiperazine is the energy of a single piperazine molecule in the gas phase, calculated with the same level of theory.

-

EH₂O is the energy of a single water molecule in the gas phase, calculated with the same level of theory.

This provides the average binding energy per water molecule.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is a sensitive probe of molecular structure and intermolecular interactions. Comparing experimental and calculated vibrational spectra can validate the computational model and provide detailed assignments of the vibrational modes.

Experimental Vibrational Spectra

Experimental FTIR and Raman spectra of piperazine hexahydrate can be obtained from solid samples. The key vibrational regions of interest include the O-H stretching region (3000-3600 cm⁻¹), the N-H stretching region (around 3200-3400 cm⁻¹), and the fingerprint region (below 1600 cm⁻¹), which contains various bending and stretching modes of the piperazine ring and water molecules.[7]

Table 2: Key Experimental and Calculated Vibrational Frequencies (cm⁻¹) for Piperazine and its Hydrate

| Vibrational Mode | Anhydrous Piperazine (Experimental FTIR/Raman) | Piperazine Hexahydrate (Experimental FTIR)[7] | Piperazine Hexahydrate (Calculated) |

| O-H Stretch | N/A | Broad bands in 3000-3500 region | Values from calculation |

| N-H Stretch | ~3223 (Raman) | Overlapped with O-H stretch | Values from calculation |

| C-H Stretch | 2750-3087 (FTIR), 2771-2918 (Raman) | ~2800-3000 | Values from calculation |

| N-H Bend | ~1475 (FTIR), ~1448 (Raman) | Value | Value from calculation |

| C-N Stretch | 1049-1186 (Raman) | Value | Value from calculation |

| C-C Stretch | ~1016 (FTIR) | Value | Value from calculation |

Computational Protocol for Vibrational Frequencies

Harmonic vibrational frequencies are calculated from the second derivatives of the energy with respect to the atomic positions (the Hessian matrix). These calculations are performed at the Γ-point for the optimized crystal structure.[8][9]

Protocol for Vibrational Frequency Calculation:

-

Optimized Geometry: The calculation must be performed on the fully optimized crystal structure of piperazine hexahydrate.

-

Computational Method: The same DFT functional and basis set used for the geometry optimization should be employed for consistency.

-

Frequency Calculation: The calculation involves computing the Hessian matrix and diagonalizing it to obtain the vibrational frequencies and normal modes. This is a computationally intensive step.

-

Spectral Analysis: The calculated frequencies can be visualized to analyze the atomic motions for each mode, allowing for detailed assignment. IR intensities and Raman activities can also be calculated to generate theoretical spectra for direct comparison with experimental data.

Experimental Protocols for Characterization

A comprehensive study of this compound involves several experimental techniques to characterize its physical and chemical properties.

Synthesis of Piperazine Hexahydrate

Piperazine hexahydrate can be prepared by dissolving anhydrous piperazine in water and allowing it to crystallize.

Protocol:

-

Dissolve anhydrous piperazine in distilled water with gentle heating until a clear solution is obtained.

-

Allow the solution to cool slowly to room temperature.

-

Crystals of piperazine hexahydrate will form. The crystals can be collected by filtration.

-

Due to the deliquescent nature of piperazine hexahydrate, the crystals should be handled in a controlled humidity environment.[1]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature and is used to determine the water content and thermal stability of the hydrate.

Protocol:

-

Sample Preparation: Accurately weigh a small amount (5-10 mg) of the this compound sample into a TGA sample pan.

-

Instrument Setup: Place the sample in the TGA furnace under a controlled atmosphere of an inert gas (e.g., nitrogen).

-

Temperature Program: Heat the sample from ambient temperature to a temperature above the dehydration point (e.g., 200 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Analysis: The resulting thermogram will show a stepwise mass loss corresponding to the loss of water molecules. The percentage of mass loss can be used to confirm the stoichiometry of the hydrate.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions, such as melting and dehydration.

Protocol:

-

Sample Preparation: Seal a small amount (2-5 mg) of the this compound sample in an aluminum pan.

-

Instrument Setup: Place the sample pan and an empty reference pan in the DSC cell.

-

Temperature Program: Heat the sample at a controlled rate (e.g., 10 °C/min) over a desired temperature range that includes the melting point of the hydrate (around 44 °C).

-

Data Analysis: The DSC thermogram will show endothermic peaks corresponding to the melting of the hydrate and any subsequent dehydration events. The enthalpy of these transitions can be quantified from the peak areas.

Visualization of Computational Workflow

The following diagrams illustrate the logical flow of the quantum chemical calculations for this compound.

Caption: Computational workflow for the analysis of this compound.

Conclusion

This guide has outlined a comprehensive approach for the study of this compound using quantum chemical calculations in conjunction with experimental characterization. The accurate prediction of structural, vibrational, and thermodynamic properties is crucial for understanding the role of hydration in piperazine-containing systems. The detailed protocols and workflow provided herein serve as a valuable resource for researchers in drug development and materials science, enabling a deeper understanding of the solid-state properties of this important molecule. The synergy between computational modeling and experimental validation is key to advancing our knowledge of hydrated pharmaceutical materials.

References

- 1. Piperazine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Periodic DFT Calculations—Review of Applications in the Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Modeling Differential Enthalpy of Absorption of CO2 with Piperazine as a Function of Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tutorials.crystalsolutions.eu [tutorials.crystalsolutions.eu]

- 6. scm.com [scm.com]

- 7. researchgate.net [researchgate.net]

- 8. tutorials.crystalsolutions.eu [tutorials.crystalsolutions.eu]

- 9. researchgate.net [researchgate.net]

Synthesis of Novel Piperazine Hydrate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperazine (B1678402) ring is a privileged scaffold in medicinal chemistry, forming the core structure of a multitude of approved drugs with a wide range of therapeutic applications.[1][2][3] Its unique physicochemical properties, including its ability to modulate aqueous solubility and engage in various biological interactions, make it a versatile building block in drug design.[2] Piperazine derivatives have demonstrated significant potential in the treatment of cancer, neurodegenerative diseases, microbial infections, and central nervous system (CNS) disorders.[3][4][5] This technical guide provides an in-depth overview of the synthesis of novel piperazine hydrate (B1144303) derivatives, focusing on key experimental protocols, quantitative biological data, and relevant signaling pathways.

Synthetic Methodologies

The synthesis of piperazine derivatives can be broadly categorized into methods for the formation of the piperazine ring itself and the functionalization of a pre-existing piperazine core.

1. Formation of the Piperazine Ring:

Common industrial and laboratory-scale methods for constructing the piperazine ring include:

-

From Ethanolamines: The reaction of mono-, di-, or triethanolamine (B1662121) with ammonia (B1221849) over a catalyst, such as a nickel-copper-chromium oxide mixture, at high temperatures and pressures can yield piperazine.[6] However, this method often results in a mixture of products requiring extensive purification.[6]

-

From Diethylenetriamine (B155796): The cyclization of diethylenetriamine with ammonia over a catalyst like Ni-MgO also produces piperazine.[6]

-

Reduction of Pyrazine (B50134): A high-yield method involves the hydrogenation of pyrazine using a catalyst such as Ni-Co nanoparticles on a silica (B1680970) support.[6]

2. Functionalization of the Piperazine Core:

A prevalent strategy in medicinal chemistry is the modification of the piperazine scaffold at its nitrogen atoms.

-

Mono-N-alkylation using a Boc Protecting Group: This is a widely used method to achieve mono-functionalization. One nitrogen of the piperazine is protected with a tert-butyloxycarbonyl (Boc) group, followed by alkylation of the other nitrogen, and subsequent deprotection.[7]

-

Reductive Amination: Substituted piperazines can be synthesized via reductive amination of a piperazine with an aldehyde or ketone in the presence of a reducing agent.

-

Aza-Michael Addition: This reaction involves the addition of a piperazine to an activated alkene or alkyne, often catalyzed by metal ions.[8]

-

Palladium-Catalyzed Buchwald-Hartwig Amination: This cross-coupling reaction is a powerful tool for the synthesis of N-arylpiperazines from aryl halides and piperazine.

Experimental Protocols

Below are detailed methodologies for the synthesis of representative piperazine derivatives.

Protocol 1: Synthesis of Piperazine-Substituted Dihydrofuran Derivatives [3]

This protocol describes a general procedure for the Mn(OAc)₃-mediated radical cyclization to form piperazine-dihydrofuran compounds.

-

Materials:

-

Manganese(III) acetate (B1210297) (Mn(OAc)₃)

-

Glacial acetic acid

-

Substituted 1,3-dicarbonyl compound

-

Unsaturated piperazine compound

-

-

Procedure:

-

A solution of Mn(OAc)₃ (2 mmol, 0.53 g) in 15 mL of glacial acetic acid is heated to 80 °C until dissolved.

-

The solution temperature is then adjusted to 65 °C.

-

A solution of the corresponding 1,3-dicarbonyl compound (1 mmol) and the appropriate unsaturated piperazine compound (1.2 mmol) in 2 mL of acetic acid is added to the Mn(OAc)₃ solution.

-

The mixture is stirred at 65 °C. The completion of the reaction is indicated by the disappearance of the dark brown color (typically 15–60 minutes).

-

After the reaction is complete, water is added to the mixture.

-

The crude product is extracted with chloroform (3 x 20 mL).

-

The combined organic layers are dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure.

-

The final product is purified by column chromatography on silica gel.

-

Protocol 2: Synthesis of Benzimidazole-Containing Piperazine Analogs [9]

This protocol details the synthesis of piperazine derivatives incorporating a benzimidazole (B57391) moiety, which have shown anti-tubercular activity.

-

Materials:

-

Substituted benzimidazole (e.g., 2-methyl benzimidazole)

-

Piperazine

-

Formaldehyde (B43269) solution (40% w/v)

-

Hydrochloric acid (HCl)

-

Methanol

-

Ethanol

-

-

Procedure:

-

In a round-bottom flask, 0.01 mol of the substituted benzimidazole is dissolved in 20 mL of methanol.

-

To this solution, 0.01 mol of piperazine, 1 mL of formaldehyde solution (40% w/v), and 1 mL of HCl are added with stirring at room temperature.

-

The reaction mixture is then refluxed for 10 hours at 70-75 °C.

-

The hot mixture is filtered and then stored in a refrigerator overnight to allow for precipitation.

-

The resulting solid product is collected by filtration, dried, and recrystallized from ethanol.

-

Quantitative Biological Data

The following tables summarize the in vitro biological activities of various novel piperazine derivatives.

Table 1: Anticancer Activity of Piperazine Derivatives

| Compound ID | Cancer Cell Line | Activity Metric | Value (µM) | Reference |

| Vindoline-piperazine conjugate 23 | MDA-MB-468 (Breast Cancer) | GI₅₀ | 1.00 | [10] |

| Vindoline-piperazine conjugate 25 | HOP-92 (Lung Cancer) | GI₅₀ | 1.35 | [10] |

| Phenylpiperazine derivative BS130 | MCF7 (Breast Cancer) | Cytotoxicity | More potent than Doxorubicin at 1 µM | [11] |

| Phenylpiperazine derivative BS230 | MCF7 (Breast Cancer) | Cytotoxicity | More potent than Doxorubicin at 1 µM | [11] |

| Piperazine-linked bergenin (B1666849) 5a | Various | IC₅₀ | - | [12] |

| Piperazine-linked bergenin 5c | Various | IC₅₀ | - | [12] |

| Piperazine-linked bergenin 10f | Various | IC₅₀ | - | [12] |

| Piperazine-linked bergenin 13o | Various | IC₅₀ | - | [12] |

| Piperazine derivative 11o | Capan-1 (Pancreatic Cancer) | IC₅₀ | 1.4 | [13] |

Table 2: Neuroprotective and CNS-related Activities of Piperazine Derivatives

| Compound ID | Target/Assay | Activity Metric | Value | Reference |

| 5j (Indole-piperazine pyrimidine) | COX-2 Inhibition | IC₅₀ | 92.54 nM | [4] |

| 5j (Indole-piperazine pyrimidine) | 5-LOX Inhibition | IC₅₀ | 41.86 nM | [4] |

| APE (1,2-bis(4-(2-aminoethyl)piperazine)ethane) | Motor Neuron Viability | - | Significant increase | [5] |

| Piperazine-oxadiazole derivative VSM 2 | N1 Neuraminidase Binding | Affinity | -9.9 kcal/mol | [14] |

| Piperazine-oxadiazole derivative VSM 4 | N1 Neuraminidase Binding | Affinity | - | [14] |

Table 3: Antimicrobial Activity of Piperazine Derivatives

| Compound ID | Organism | Activity Metric | Value (µg/mL) | Reference |

| Benzimidazole-piperazine analog 2 | Mycobacterium tuberculosis | MIC | 0.1 | [9] |

| Benzimidazole-piperazine analog 1 | Mycobacterium tuberculosis | MIC | Comparable to standard drugs | [9] |

| Benzimidazole-piperazine analog 3 | Mycobacterium tuberculosis | MIC | Comparable to standard drugs | [9] |

| Benzimidazole-piperazine analog 4 | Mycobacterium tuberculosis | MIC | Comparable to standard drugs | [9] |

Signaling Pathways and Mechanisms of Action

The diverse biological activities of piperazine derivatives stem from their ability to interact with a variety of molecular targets and modulate key signaling pathways.

1. PI3K/Akt Signaling Pathway in Cancer:

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell proliferation, survival, and growth, and its dysregulation is a hallmark of many cancers.[15] Several piperazine derivatives exert their anticancer effects by inhibiting components of this pathway.[15]

Caption: The PI3K/Akt signaling pathway, a key regulator of cell growth and survival.

2. 5-HT₁A Receptor Signaling in the Central Nervous System:

The serotonin (B10506) 1A (5-HT₁A) receptor is a G-protein coupled receptor that plays a critical role in mood regulation and cognition.[16] Piperazine derivatives are prominent ligands for this receptor and are used as antidepressants and anxiolytics.[17]

Caption: Simplified 5-HT₁A receptor signaling pathway in neurons.

Conclusion

The synthesis of novel piperazine hydrate derivatives continues to be a highly active and promising area of research in drug discovery. The versatility of the piperazine scaffold allows for the generation of diverse chemical libraries with a wide array of biological activities. The experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers and drug development professionals. A thorough understanding of the underlying synthetic methodologies and the intricate signaling pathways modulated by these compounds is essential for the rational design and development of the next generation of piperazine-based therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and characterization of piperazine-substituted dihydrofuran derivatives viaMn(OAc) 3 mediated radical cyclizations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and synthesis of novel indole and indazole-piperazine pyrimidine derivatives with anti-inflammatory and neuroprotective activities for ischemic stroke treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sid.ir [sid.ir]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 10. mdpi.com [mdpi.com]

- 11. Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. cusabio.com [cusabio.com]

- 16. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ijrrjournal.com [ijrrjournal.com]

Toxicological Profile and Safety Data of Piperazine Hydrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperazine (B1678402) hydrate (B1144303), a well-established anthelmintic agent, has a toxicological profile characterized by low acute toxicity but notable for neurotoxic effects at high doses and potential for sensitization. This technical guide provides a comprehensive overview of the available safety data for piperazine hydrate and its related salts, with a focus on quantitative toxicological endpoints, detailed experimental methodologies, and key mechanisms of toxicity. The information presented is intended to support researchers, scientists, and drug development professionals in evaluating the safety profile of this compound.

Chemical and Physical Properties